molecular formula C21H23N7OS2 B11583467 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B11583467
M. Wt: 453.6 g/mol
InChI Key: UDYKYFVIINGQHD-UHFFFAOYSA-N
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Description

The compound 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide is a complex organic molecule that belongs to the class of heterocyclic compounds. This compound features multiple functional groups, including a triazinoindole core, a thiadiazole ring, and a butanamide chain. Its unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps:

    Formation of the Triazinoindole Core: The synthesis begins with the formation of the triazinoindole core. This can be achieved through a cyclization reaction involving an appropriate indole derivative and a triazine precursor under acidic or basic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group is introduced via an alkylation reaction using a suitable alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate.

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized separately through a cyclization reaction involving a thiosemicarbazide derivative and a suitable carbonyl compound.

    Coupling of the Triazinoindole and Thiadiazole Units: The triazinoindole and thiadiazole units are coupled through a nucleophilic substitution reaction, where the thiadiazole ring acts as a nucleophile attacking the electrophilic center on the triazinoindole core.

    Formation of the Butanamide Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, microwave-assisted reactions, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide: has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Research:

Mechanism of Action

The mechanism of action of 2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic or signaling pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

2-{[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide: can be compared with other similar compounds, such as:

    Triazinoindole Derivatives: Compounds with similar triazinoindole cores but different substituents.

    Thiadiazole Derivatives: Compounds with thiadiazole rings but different attached groups.

    Butanamide Derivatives: Compounds with butanamide chains but different core structures.

The uniqueness of This compound lies in its combination of these structural elements, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C21H23N7OS2

Molecular Weight

453.6 g/mol

IUPAC Name

2-[(5-prop-2-enyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C21H23N7OS2/c1-4-9-16-24-26-21(31-16)23-19(29)15(6-3)30-20-22-18-17(25-27-20)13-10-7-8-11-14(13)28(18)12-5-2/h5,7-8,10-11,15H,2,4,6,9,12H2,1,3H3,(H,23,26,29)

InChI Key

UDYKYFVIINGQHD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(CC)SC2=NC3=C(C4=CC=CC=C4N3CC=C)N=N2

Origin of Product

United States

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